2-Methoxy-5-nitroquinoline

Description

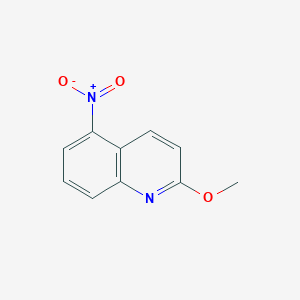

2-Methoxy-5-nitroquinoline is a quinoline derivative substituted with a methoxy group at position 2 and a nitro group at position 3. Quinoline derivatives are known for their aromaticity, planar structure, and applications in medicinal chemistry due to their electronic and steric features . The methoxy and nitro substituents likely influence its reactivity, solubility, and biological activity compared to simpler aniline or phenol-based analogs.

Properties

IUPAC Name |

2-methoxy-5-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-6-5-7-8(11-10)3-2-4-9(7)12(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZGSVMHIRDDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitroquinoline typically involves the nitration of 2-methoxyquinoline. This can be achieved by treating 2-methoxyquinoline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The reaction is usually carried out under controlled conditions to prevent over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with different oxidation states.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-Methoxy-5-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

2-Methoxy-5-nitroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitroquinoline is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

*Estimated based on quinoline core (129.16 g/mol) + substituents.

Key Observations:

- Core Structure Differences: The quinoline core (vs.

- Substituent Effects: Methoxy Group: Electron-donating (-OCH₃) at position 2 may deactivate the ring toward electrophilic substitution but enhance solubility in polar solvents. Nitro Group: Electron-withdrawing (-NO₂) at position 5 directs reactivity and may increase stability against oxidation.

Reactivity Trends:

- Quinoline derivatives generally resist reduction compared to anilines, but the nitro group in this compound may undergo selective hydrogenation to an amine under catalytic conditions .

- Aniline analogs (e.g., 2-Methoxy-5-nitroaniline) show higher susceptibility to hydrolysis or electrophilic attack due to the absence of a stabilizing heterocyclic ring .

Biological Activity

2-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C10H8N2O3, is a derivative of quinoline, a structure known for its extensive range of biological and pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.18 g/mol

- Structure : Characterized by a methoxy group and a nitro group attached to the quinoline ring.

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

- Electrophilic Substitution : The nitro group can undergo reduction to form reactive intermediates that bind to cellular macromolecules, leading to cytotoxic effects.

- Nucleophilic Substitution : The methoxy group can be substituted under certain conditions, altering the compound's reactivity and biological activity.

- Antioxidant Activity : Quinoline derivatives are known to exhibit antioxidant properties, which may contribute to their anticancer effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated:

- Cell Lines Tested : Human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.

- Findings : The compound showed cytotoxic effects comparable to established chemotherapeutic agents like cisplatin and doxorubicin. It induced apoptosis and altered the expression of key regulatory proteins involved in cell cycle control (P53 and P21) .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| C-32 | 25 | Cisplatin | 15 |

| MDA-MB-231 | 30 | Doxorubicin | 20 |

| A549 | 28 | Oxacillin | 35 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Microbial Strains Tested : Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), and multidrug-resistant strains.

- Results : The compound exhibited moderate antibacterial activity, particularly against MRSA strains. The mechanism involves the production of reactive intermediates that damage bacterial DNA .

| Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 64 | Vancomycin | 32 |

| Enterococcus faecalis | 128 | Ciprofloxacin | 64 |

Case Studies

- Anticancer Efficacy Study : A study evaluated the effects of various quinoline derivatives, including this compound, on human cancer cell lines. Results indicated that compounds with free phenolic groups exhibited higher efficacy compared to those with methylated phenolic groups .

- Antimicrobial Resistance Study : Research focused on the effectiveness of nitro-containing compounds against resistant bacterial strains highlighted that modifications in the structure could enhance antimicrobial properties. The study emphasized the importance of structural characteristics in determining biological activity .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.